

Spectroscopic Profile of 3-Methoxyoxohernandaline: A Technical Guide

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Compound of Interest

Compound Name: 3-Methoxyoxohernandaline

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the aporphine alkaloid, **3-Methoxyoxohernandaline**. The information presented herein is essential for the identification, characterization, and further investigation of this compound in research and drug development settings. While direct experimental data for **3-Methoxyoxohernandaline** is not readily available in the public domain, this guide compiles predicted data based on the closely related isomer, 4-methoxyoxohernandaline, isolated from *Hernandia nymphaeifolia*. The experimental protocols described are based on established methods for the isolation and characterization of oxoaporphine alkaloids from this genus.

Molecular Structure

3-Methoxyoxohernandaline is an oxoaporphine alkaloid with the following chemical structure:

Molecular Formula: $C_{29}H_{25}NO_9$ Molecular Weight: 531.51 g/mol CAS Number: 872729-34-5[1]

Spectroscopic Data Summary

The following tables summarize the anticipated spectroscopic data for **3-Methoxyoxohernandaline**. This data is extrapolated from published data for the closely related isomer, 4-methoxyoxohernandaline, and general knowledge of oxoaporphine alkaloid spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectroscopic Data (CDCl_3 , 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~8.90	s	-	H-11
~8.60	d	~5.0	H-5
~7.80	d	~5.0	H-4
~7.50	s	-	H-7
~7.20	s	-	H-8
~4.10	s	-	1-OCH ₃
~4.05	s	-	2-OCH ₃
~4.00	s	-	3-OCH ₃
~3.95	s	-	9-OCH ₃
~3.90	s	-	10-OCH ₃

Table 2: Predicted ^{13}C NMR Spectroscopic Data (CDCl_3 , 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~182.0	C=O (C-6a)
~162.0	C-1
~158.0	C-9
~155.0	C-2
~152.0	C-10
~148.0	C-3
~145.0	C-6
~143.0	C-5
~135.0	C-11b
~130.0	C-7a
~128.0	C-3a
~125.0	C-11a
~122.0	C-1a
~120.0	C-4
~118.0	C-11
~115.0	C-8
~110.0	C-7
~62.0	1-OCH ₃
~61.5	2-OCH ₃
~61.0	3-OCH ₃
~56.5	9-OCH ₃
~56.0	10-OCH ₃

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data

Technique	Ionization Mode	Observed m/z	Assignment
ESI-MS	Positive	[M+H] ⁺ at ~532.1551	Protonated Molecule
HR-ESI-MS	Positive	~532.1551	Calculated for C ₂₉ H ₂₆ NO ₉ ⁺

Infrared (IR) Spectroscopy

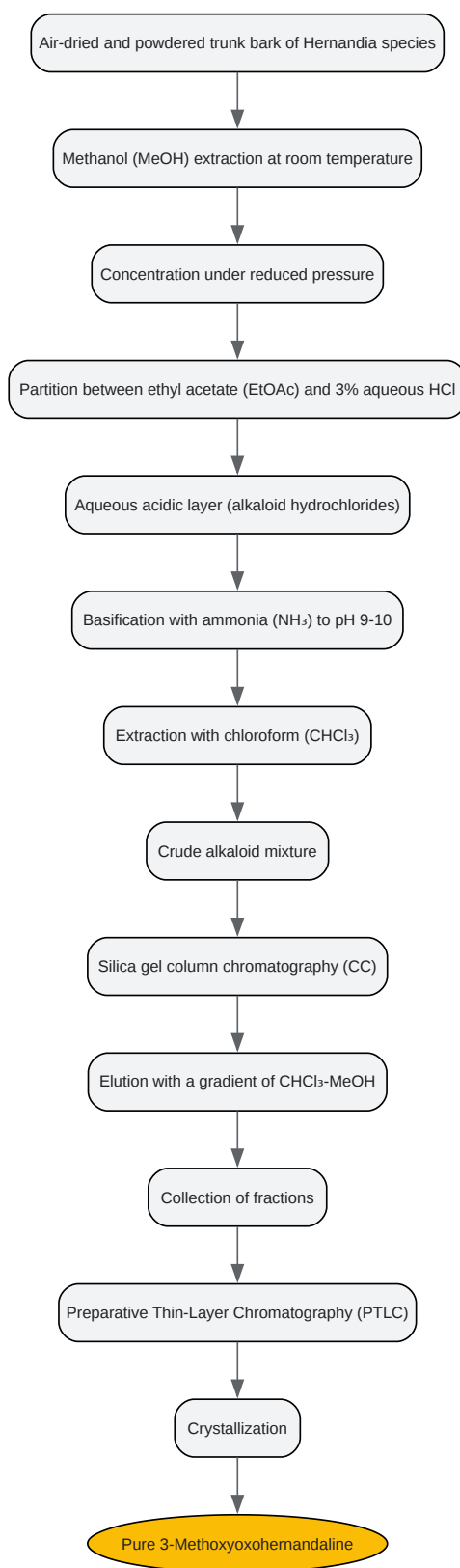
Table 4: Predicted Infrared (IR) Spectroscopic Data (KBr Pellet)

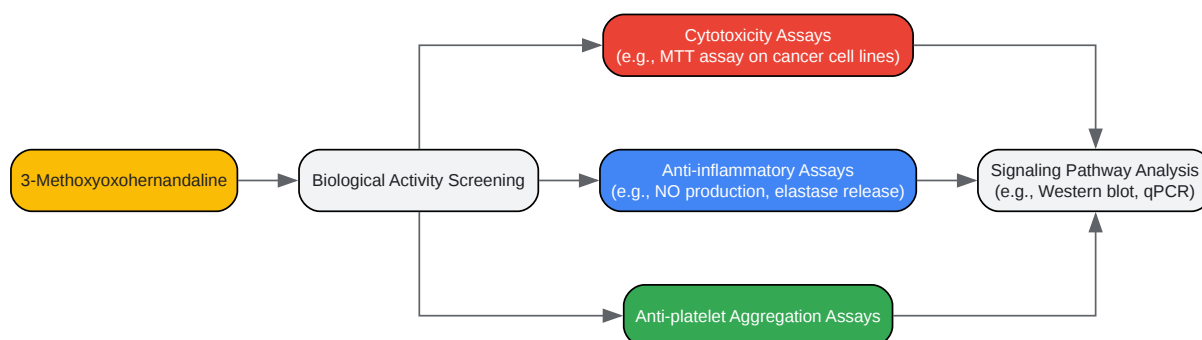
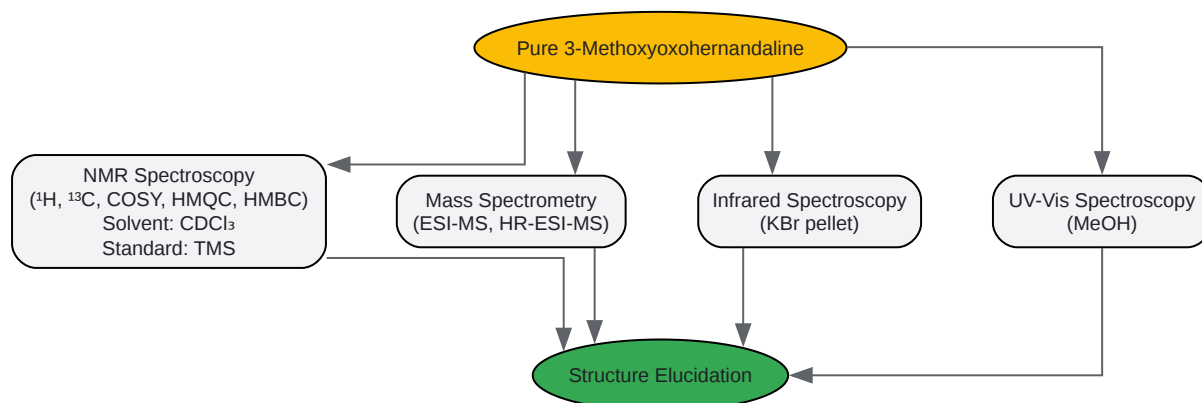
Wavenumber (cm ⁻¹)	Intensity	Assignment
~1650	Strong	C=O stretching (conjugated ketone)
~1600, ~1500, ~1450	Medium-Strong	Aromatic C=C stretching
~1270, ~1030	Strong	C-O stretching (ethers and methoxy groups)
~830	Medium	C-H bending (aromatic)

Experimental Protocols

The following are detailed methodologies for the isolation and spectroscopic analysis of oxoaporphine alkaloids from *Hernandia* species, upon which the characterization of **3-Methoxyoxohernandaline** would be based.

Isolation of 3-Methoxyoxohernandaline





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References

- 1. pubs.acs.org [pubs.acs.org]
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